1,3-Dichloro-5-ethyl-5-methylhydantoin

N-halamine Structure-Activity Relationship Antibacterial

1,3-Dichloro-5-ethyl-5-methylhydantoin (DCEMH) is an asymmetric N-halamine biocide engineered for precise performance control. Its unique C5 ethyl-methyl substitution modulates hydrolysis kinetics, providing a stable, extended chlorine residual ideal for slow-dissolving water treatment tablets and durable antimicrobial coatings. Choose DCEMH over generic hydantoins to optimize dissolution rates and biofilm control in your formulation.

Molecular Formula C6H8Cl2N2O2
Molecular Weight 211.04 g/mol
CAS No. 89415-87-2
Cat. No. B1329273
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3-Dichloro-5-ethyl-5-methylhydantoin
CAS89415-87-2
Molecular FormulaC6H8Cl2N2O2
Molecular Weight211.04 g/mol
Structural Identifiers
SMILESCCC1(C(=O)N(C(=O)N1Cl)Cl)C
InChIInChI=1S/C6H8Cl2N2O2/c1-3-6(2)4(11)9(7)5(12)10(6)8/h3H2,1-2H3
InChIKeyOFTZZDZZNXTWFO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 g / 1 kg / 25 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,3-Dichloro-5-ethyl-5-methylhydantoin (DCEMH) CAS 89415-87-2: Procurement Overview and Technical Identity


1,3-Dichloro-5-ethyl-5-methylhydantoin (DCEMH; CAS 89415-87-2) is an organic N-halamine compound belonging to the halogenated hydantoin class, with molecular formula C₆H₈Cl₂N₂O₂ and a molecular mass of 211.05 g/mol [1]. Structurally, it features a hydantoin ring bearing two chlorine atoms at the N1 and N3 positions, along with distinct ethyl and methyl substituents at the C5 position [2]. This asymmetric 5-alkyl substitution pattern distinguishes it from the more common 5,5-dimethylhydantoin derivatives. DCEMH is primarily recognized as a slow-release oxidizing biocide and disinfectant, finding utility in industrial water treatment, recreational water systems, pulp and paper processing, and as a slimicide [2][3]. Its mechanism of antimicrobial action involves hydrolysis in aqueous environments to release hypochlorous acid and other active halogen species, which subsequently disrupt microbial cellular processes [4].

1,3-Dichloro-5-ethyl-5-methylhydantoin (DCEMH): Why DCDMH and BCDMH Are Not Direct Replacements


While all halogenated hydantoins (e.g., DCDMH, BCDMH, DBEMH) share a core hydantoin scaffold and act as halogen-release biocides, the specific substitution pattern at the C5 position directly modulates key performance attributes, including solubility, hydrolysis kinetics, halogen release profile, and, consequently, antimicrobial efficacy [1][2]. Research demonstrates that even minor variations in alkyl chain length and symmetry can significantly alter the compound's physicochemical behavior and its interaction with microbial targets [1]. For instance, the asymmetric ethyl-methyl substitution of DCEMH is expected to yield a different balance of hydrophobicity and steric hindrance compared to the symmetric dimethyl substitution of DCDMH, which impacts dissolution rates in aqueous formulations and may influence the effective concentration of biocidal species at the target site [2]. Therefore, substituting DCEMH with a generic hydantoin analog without empirical validation risks altering system performance, including disinfection kinetics, biofilm control efficacy, and compatibility with other treatment chemicals, underscoring the need for compound-specific procurement.

1,3-Dichloro-5-ethyl-5-methylhydantoin (DCEMH) Comparative Performance Data: A Quantitative Guide for Scientists and Buyers


Impact of Asymmetric C5 Alkyl Substitution on Biocidal Efficacy Relative to Symmetric Dimethyl Analogs

A class-level inference from a study on alkyl-substituted hydantoin N-halamines demonstrates that increasing the alkyl chain length at the C5 position alters the compound's hydrophobicity, steric hindrance, and electron-donating effects, which collectively modulate the release rate of active chlorine and the observed antibacterial efficacy [1]. Specifically, the asymmetric ethyl-methyl substitution in DCEMH is predicted to confer intermediate properties relative to shorter-chain (e.g., dimethyl) and longer-chain analogs. This can affect the minimum bactericidal concentration and kinetics. While a direct, quantitative comparison between DCEMH and DCDMH is not available in a single primary study, the established structure-activity relationship indicates that DCEMH's unique substitution will result in quantifiably different performance in applications sensitive to dissolution rate and halogen release profile [1].

N-halamine Structure-Activity Relationship Antibacterial

Differential Antibacterial Potency: IC50 Data for DCEMH Against Enterococcus faecalis Biofilms

Quantitative data from the BindingDB database reports that DCEMH (CHEMBL3115988) exhibits antimicrobial activity against Enterococcus faecalis, a clinically relevant Gram-positive pathogen and biofilm former. The compound demonstrated an IC50 of 24.9 µM (2.49E+4 nM) for inhibiting biofilm formation after a 20-hour incubation period, as measured by crystal violet staining [1]. While a direct head-to-head comparison with DCDMH or BCDMH under identical conditions is absent from this dataset, this value establishes a specific, quantitative benchmark for DCEMH's anti-biofilm activity. For procurement, this suggests that formulations requiring specific biofilm control capabilities may benefit from DCEMH, and any alternative N-halamine must be benchmarked against this established metric to ensure equivalent or superior performance.

Biofilm Inhibition Enterococcus faecalis IC50

Comparative Halogen Release Dynamics in Aqueous and Air Phases: Insights from N-Halamine Membranes

A 2023 study on N-halamine-decorated polyacrylonitrile (PAN) nanofiber membranes provides critical class-level insight into the performance differences between N-chloramines (such as those derived from DCDMH and DCEMH) and N-bromamines (such as those from BCDMH) [1]. The research explicitly states that 'N-chloramine displayed lower halogen loss than N-bromamines in air and aqueous conditions' [1]. This is a quantifiable difference in chemical stability and release kinetics. While this study used DCDMH as the N-chloramine source, the finding is directly applicable to the N-chloramine moieties present in DCEMH. Therefore, DCEMH, as a pure dichloro compound, is scientifically expected to exhibit a slower, more sustained halogen release profile compared to mixed halogen (bromo-chloro) or pure dibromo analogs. This property is highly relevant for applications requiring long-term residual antimicrobial activity, such as slow-dissolving water treatment tablets and antimicrobial coatings.

N-halamine Disinfection Kinetics Halogen Release

Designation as a Slow-Dissolving Component in Water Treatment Formulations

Patent literature consistently identifies DCEMH as a key component for the 'slow dissolving layer' in multifunctional water treatment tablets [1][2]. For instance, US Patent Application 20050040116 lists DCEMH alongside other hydantoins (DCDMH, DBDMH, BCDMH) and calcium hypochlorite as active ingredients suitable for the slow-dissolving layer, which is designed to provide 'slow and long lasting maintenance to the water system' [1]. While this does not provide quantitative dissolution rate data for DCEMH versus a specific comparator, it is strong supporting evidence that the compound is recognized for its ability to sustain halogen release over extended periods. This functional classification distinguishes it from fast-dissolving sanitizers like sodium dichloroisocyanurate and positions it as a specialty ingredient for sustained-release applications. This is a critical differentiator for procurement, as it indicates DCEMH is specifically suited for formulations where a long-lasting residual effect is a primary requirement.

Water Treatment Formulation Controlled Release

1,3-Dichloro-5-ethyl-5-methylhydantoin (DCEMH): Recommended Use Cases Based on Differential Evidence


Formulation of Sustained-Release Biocidal Tablets for Industrial Cooling Towers and Recreational Water

DCEMH is scientifically justified for incorporation into the slow-dissolving layer of multifunctional water treatment tablets. As evidenced by its patent designation for providing 'long lasting maintenance' [1], and supported by the class-level inference that N-chloramines exhibit lower halogen loss than N-bromamines [2], DCEMH is predicted to provide a stable, extended chlorine residual. This makes it ideal for applications where a consistent, low-level biocide is needed over time to control bacterial growth and biofilm formation, such as in cooling towers, swimming pools, and spas. Formulators should select DCEMH when the product specification requires a durable, long-acting halogen source rather than a rapid 'shock' oxidizer.

Design of Antimicrobial Coatings and Materials for Biofilm-Prone Environments

The quantitative anti-biofilm activity of DCEMH against Enterococcus faecalis, with an established IC50 of 24.9 µM [3], supports its evaluation as a functional additive in antimicrobial coatings. Furthermore, the class-level evidence that its N-chloramine groups confer greater stability to halogen loss in air and aqueous environments compared to N-bromamines [2] suggests that materials functionalized with DCEMH or similar dichloro-hydantoins may exhibit longer-lasting antimicrobial properties. This scenario is particularly relevant for medical device coatings, food-contact surfaces, and water filtration membranes where persistent anti-biofilm activity is critical.

Benchmarking and Replacing DCDMH or BCDMH in Existing Biocidal Processes

DCEMH is not a generic, drop-in replacement for other hydantoins. However, its procurement is scientifically validated when a process requires a nuanced shift in performance characteristics. The structure-activity relationship for alkyl-substituted hydantoins demonstrates that the C5 substitution alters physicochemical and antimicrobial properties [4]. Therefore, a formulator seeking to optimize, for instance, the dissolution rate or the precise balance of efficacy and stability in a given formulation should evaluate DCEMH. Its asymmetric ethyl-methyl substitution provides a unique profile that can be leveraged to fine-tune product performance beyond what is achievable with the more common, symmetric DCDMH. Procurement in this context is driven by a need for precise formulation control and process optimization.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

42 linked technical documents
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